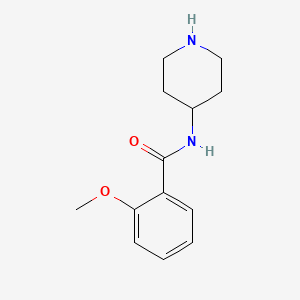![molecular formula C18H18N4O2S B7460235 N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide, also known as SU6656, is a small molecule inhibitor of the Src family of tyrosine kinases. Src kinases play a key role in cell signaling pathways that regulate cell growth, differentiation, and survival.
Mechanism of Action
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide inhibits the activity of Src kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, thereby blocking the signaling pathway. N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been shown to be a selective inhibitor of Src kinases, with little or no effect on other kinases.
Biochemical and Physiological Effects
The inhibition of Src kinases by N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been shown to inhibit cell proliferation, migration, and invasion. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of Src kinases, which makes it a useful tool for studying the role of these kinases in cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide in lab experiments. It has been shown to have off-target effects on other kinases at high concentrations, which can complicate data interpretation. In addition, the effectiveness of N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide. One area of interest is the development of new inhibitors that are more potent and selective than N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide. Another area of interest is the investigation of the role of Src kinases in other diseases, such as Alzheimer's disease and osteoporosis. Finally, there is interest in developing new therapeutic strategies that target Src kinases, either alone or in combination with other drugs, for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide involves several steps. The first step is the synthesis of 6-phenylpyrimidine-4-amine, which is then reacted with 4-bromo-N,N-dimethylaniline to form N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide. The final product is purified by column chromatography.
Scientific Research Applications
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of Src kinases, which are involved in several cellular processes, including cell proliferation, migration, and invasion. N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been used in various studies to investigate the role of Src kinases in cancer and other diseases.
properties
IUPAC Name |
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22(2)25(23,24)16-10-8-15(9-11-16)21-18-12-17(19-13-20-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFJKJMNHRIFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)



![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)
![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)



![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)


